N-cyclopentyl-2-fluoro-4-nitrobenzamide

Description

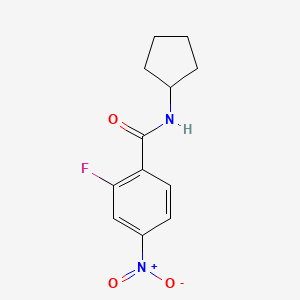

N-Cyclopentyl-2-fluoro-4-nitrobenzamide (CAS: 1379168-33-8) is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen, with a fluorine substituent at the 2-position and a nitro group at the 4-position of the benzene ring. This compound is commercially available for research purposes, with purity levels typically exceeding 95% .

Properties

IUPAC Name |

N-cyclopentyl-2-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSQMOLVQNWPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide typically involves the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Amidation: The formation of the amide bond by reacting the intermediate with cyclopentylamine.

The reaction conditions for these steps often involve the use of strong acids for nitration, fluorinating agents for fluorination, and coupling reagents for amidation .

Chemical Reactions Analysis

N-cyclopentyl-2-fluoro-4-nitrobenzamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis .

Scientific Research Applications

Chemical Overview

N-cyclopentyl-2-fluoro-4-nitrobenzamide (CAS Number: 1379168-33-8) is characterized by its unique chemical structure, which includes a cyclopentyl group and a nitro-substituted benzamide. Its molecular formula is C12H14FN2O3, and it exhibits properties that make it suitable for diverse applications.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Preliminary studies have shown significant activity against breast cancer cells with an IC50 value of approximately 15 µM, suggesting potential as a lead compound for cancer therapy.

- Anti-inflammatory Effects : In murine models, the compound has demonstrated the ability to reduce inflammation markers significantly, indicating its potential use in treating conditions like arthritis or chronic pain.

- Neuroprotective Properties : Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative diseases.

2. Material Science

- Polymer Synthesis : The compound is also explored for its role in synthesizing advanced polymers and coatings. Its unique chemical properties allow it to be used as a building block for creating materials with specific characteristics, such as enhanced durability or chemical resistance.

Case Studies and Research Findings

A summary of key studies investigating the applications of this compound is presented in the table below:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control. |

| Study 3 | Reported neuroprotective effects in vitro, with a reduction in apoptosis markers in neuronal cells exposed to oxidative stress. |

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopentyl-2-fluoro-4-nitrobenzamide and its analogs, highlighting substituent effects on properties and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 2-fluoro and 4-nitro groups in the target compound create a strong electron-deficient aromatic ring, which may enhance reactivity in electrophilic substitution or hydrogen-bonding interactions .

Nitro Position :

- Shifting the nitro group from the 4-position (as in the target compound) to the 5-position (e.g., CA-4376) alters the electronic landscape of the benzene ring, which could affect solubility and intermolecular interactions .

Halogen Substitution :

Biological Activity

N-cyclopentyl-2-fluoro-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group, a fluoro substituent, and a nitro group attached to a benzamide structure. The presence of these functional groups is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with various biological molecules, potentially leading to enzyme inhibition or receptor modulation.

- Fluorine Substitution : The fluorine atom enhances the compound's stability and reactivity, allowing it to participate in biochemical pathways more effectively.

Biological Activities

This compound has been studied for several biological activities, including:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding : It has shown potential in binding to various receptors, which may modulate their activity and influence physiological responses .

Case Studies and Experimental Data

- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2) expression, which is significant for anti-inflammatory effects. This inhibition was measured against standard compounds known for their COX-2 inhibitory capabilities .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the benzamide structure affect biological activity. For instance, compounds lacking the fluorine atom exhibited reduced reactivity compared to this compound.

- Comparative Analysis : When compared with similar compounds such as N-cyclopentyl-4-nitrobenzamide (lacking the fluorine atom), this compound demonstrated enhanced stability and reactivity due to the presence of the fluorine substituent.

Data Table: Summary of Biological Activities

Q & A

Q. What is the synthetic route for N-cyclopentyl-2-fluoro-4-nitrobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via an amidation reaction between 2-fluoro-4-nitrobenzoyl chloride and cyclopentylamine. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of acyl chloride to amine in anhydrous dichloromethane or THF under inert atmosphere.

- Temperature control : Reaction at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures . Optimization may involve adjusting solvent polarity, catalyst use (e.g., DMAP), or microwave-assisted synthesis for reduced reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy : and NMR to confirm cyclopentyl group integration (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) and aromatic fluorine coupling patterns.

- Mass spectrometry (ESI-TOF) : To verify molecular ion peaks (e.g., [M+H] at m/z 307.1) and fragmentation patterns.

- UV-Vis spectroscopy : For monitoring nitro group absorption (~270–300 nm) in solubility or stability studies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Crystallization : Use slow evaporation of a saturated solution in ethyl acetate/hexane to obtain high-quality crystals.

- Data collection : Employ a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts.

- Refinement : Use the SHELX suite (SHELXL-2019) for structure solution, with anisotropic displacement parameters for non-hydrogen atoms. Validate via R-factor convergence (< 0.05) and Hirshfeld surface analysis for intermolecular interactions .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to explore nitro group interactions with catalytic residues.

- MD simulations : Assess solvation dynamics in aqueous/DMSO mixtures using GROMACS with CHARMM36 force fields .

Q. How does the nitro group influence stability under varying pH and temperature conditions?

- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hrs) with HPLC monitoring. Nitro groups are typically stable in acidic conditions but may undergo reduction in basic media.

- Thermal analysis : Use TGA/DSC to determine decomposition onset temperatures (>200°C expected due to aromatic nitro stabilization) .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Meta-analysis : Cross-validate data across multiple assays (e.g., enzyme inhibition vs. cellular viability) to distinguish target-specific effects from off-target interactions.

- Proteomics profiling : Use affinity chromatography or thermal shift assays to identify unintended binding partners.

- Isosteric replacement : Replace the nitro group with a cyano or trifluoromethyl moiety to modulate electron-withdrawing effects while retaining bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.